Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzyl group, a piperidine ring, and a dihydroisoquinoline moiety, making it a versatile scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dihydroisoquinoline with piperidine-1-carboxylate under basic conditions, followed by benzylation to introduce the benzyl group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various substituted piperidines, dihydroisoquinolines, and benzyl derivatives, each with unique pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV.
Wirkmechanismus
The mechanism of action of Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine. This interaction inhibits the enzyme’s activity, leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroisoquinolin Derivatives: These compounds share the dihydroisoquinoline moiety and exhibit similar pharmacological activities.
Piperidine Derivatives: Compounds like piperidine-4-ol derivatives are structurally related and have been studied for their potential therapeutic effects.
Uniqueness
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a CCR5 antagonist and its potential use in treating neurological disorders set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C22H24N2O2 |
---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H24N2O2/c25-22(26-16-17-5-2-1-3-6-17)24-13-10-18(11-14-24)20-8-4-7-19-15-23-12-9-21(19)20/h1-8,15,18H,9-14,16H2 |
InChI-Schlüssel |
WJBQEGRQZWJLCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC3=C2CCN=C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.